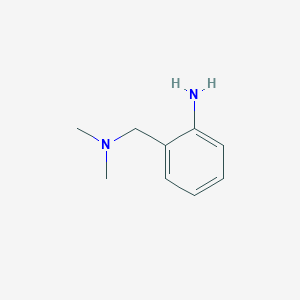

2-((Dimethylamino)methyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWHZHODENELCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503455 | |

| Record name | 2-[(Dimethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-62-7 | |

| Record name | 2-[(Dimethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1904-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-((Dimethylamino)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((Dimethylamino)methyl)aniline, a versatile diamine intermediate. The information compiled herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Compound Overview

This compound, also known as (2-aminobenzyl)dimethylamine, is an aromatic amine containing both a primary and a tertiary amine functional group. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[(Dimethylamino)methyl]aniline |

| CAS Number | 1904-62-7[1] |

| Molecular Formula | C₉H₁₄N₂[1] |

| Molecular Weight | 150.22 g/mol [1] |

| Canonical SMILES | CN(C)CC1=CC=CC=C1N[1] |

Synthetic Routes

The synthesis of this compound can be achieved through several strategic pathways. This guide outlines three plausible and commonly employed methods in organic synthesis.

Reductive Amination of 2-Aminobenzaldehyde

A primary route to this compound involves the reductive amination of 2-aminobenzaldehyde with dimethylamine. This two-step, one-pot reaction first involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Reaction Scheme:

References

Physicochemical Properties of 2-((Dimethylamino)methyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Dimethylamino)methyl)aniline, with the Chemical Abstracts Service (CAS) registry number 1904-62-7, is an aromatic amine derivative.[1] Its structure, featuring a primary aniline amine and a tertiary dimethylamino group on an ortho-substituted benzene ring, makes it a compound of interest in various chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers in drug development and chemical synthesis. Due to the limited availability of experimentally determined data for this specific compound, computed properties are provided alongside experimental data for structurally related aniline derivatives to offer a comparative context.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. For comparative purposes, data for the related compounds N,N-dimethylaniline and 2-methylaniline are also included.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Exact Mass | 150.115698455 Da | PubChem[1] |

| IUPAC Name | 2-[(dimethylamino)methyl]aniline | PubChem[1] |

| CAS Number | 1904-62-7 | PubChem[1] |

| XLogP3 (Computed) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

Table 2: Experimental Physical Properties of Related Aniline Derivatives

| Property | This compound | N,N-Dimethylaniline | 2-Methylaniline (o-Toluidine) |

| Melting Point | Data not available | 2 °C | -23 °C |

| Boiling Point | Data not available | 194 °C | 199-200 °C |

| Density | Data not available | 0.956 g/mL at 25 °C | 1.008 g/mL at 25 °C |

| Solubility in Water | Data not available | 1450 mg/L at 25 °C | 1.5 g/100 mL at 25 °C |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized procedures applicable to aniline derivatives.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro boiling point or Thiele tube method.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., paraffin oil in a Thiele tube).

-

Heating: The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid amine can be determined using a pycnometer or a vibrating tube densimeter.

-

Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. The mass of the filled pycnometer is then determined.

-

Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Determination of Solubility

The solubility of an organic compound in various solvents can be determined through a systematic procedure.

-

Water Solubility: To a test tube containing a small, measured amount of the compound (e.g., 25 mg or 0.05 mL), add 0.75 mL of water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.

-

Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in 5% HCl indicates a basic compound (like an amine), while solubility in 5% NaOH suggests an acidic compound.

-

Solubility in Organic Solvents: The solubility in common organic solvents such as ethanol, diethyl ether, and acetone can be tested using a similar procedure as with water.

Visualizations

Synthesis Pathway: Mannich Reaction

A plausible synthetic route for this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of synthesizing the target compound, aniline would act as the compound with an active hydrogen, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.

Caption: Generalized mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Workflow: Characterization of a Synthesized Aniline Derivative

Following the synthesis of an aniline derivative like this compound, a systematic workflow is employed to confirm its identity and purity.

Caption: A typical experimental workflow for the characterization of a synthesized aniline derivative.

References

Spectroscopic Profile of 2-((Dimethylamino)methyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-((Dimethylamino)methyl)aniline (CAS No: 1904-62-7). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 – 7.15 | m | 2H | Ar-H |

| 6.84 – 6.76 | m | 2H | Ar-H |

| 6.74 – 6.62 | m | 1H | Ar-H |

| 4.09 | dt | 1H | -CH₂- |

| 2.73 | s | 6H | -N(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.14 | Ar-C |

| 129.08 | Ar-CH |

| 116.38 | Ar-CH |

| 113.29 | Ar-C |

| 48.88 | -CH₂- |

| 29.75 | -N(CH₃)₂ |

| 19.28 | Ar-C |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3350 | Primary Amine (Aniline) | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Aromatic | C-H Stretch |

| 1650 - 1580 | Primary Amine | N-H Bend[1] |

| 1600 - 1450 | Aromatic Ring | C=C Stretch[2][3] |

| 1335 - 1250 | Aromatic Amine | C-N Stretch[1] |

| 1250 - 1020 | Aliphatic Amine | C-N Stretch[1] |

| 900 - 675 | Aromatic | C-H Out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[4] |

| Molecular Weight | 150.22 g/mol | PubChem[4] |

| Exact Mass | 150.1157 Da | PubChem[4] |

Experimental Protocols

The following protocols describe the general methodologies used for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at ambient temperature. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. Data for ¹³C NMR are reported in terms of chemical shift.

Infrared (IR) Spectroscopy

While a specific spectrum for the title compound is not provided, a standard protocol for obtaining an IR spectrum would involve using a Fourier Transform Infrared (FTIR) spectrometer. The sample, typically a neat liquid or a solution, would be placed between two salt plates (e.g., NaCl or KBr) or on an attenuated total reflectance (ATR) crystal. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the compound would be introduced into a gas chromatograph for separation before entering the mass spectrometer for ionization (commonly by electron impact) and detection. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Proposed Theoretical Framework for the Comprehensive Analysis of 2-((Dimethylamino)methyl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper outlines a robust theoretical framework for the computational analysis of 2-((Dimethylamino)methyl)aniline. In the absence of extensive dedicated theoretical literature for this specific molecule, this guide leverages established and validated methodologies successfully applied to analogous aniline derivatives. By employing Density Functional Theory (DFT), this document details a systematic approach to elucidate the molecular structure, vibrational signatures, and electronic properties of this compound. The proposed protocols for geometric optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are presented to guide future in-silico research. This framework aims to provide foundational insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline derivative featuring both a primary amine and a tertiary amine functional group. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and polymers. Understanding the three-dimensional structure, electronic landscape, and vibrational properties of such molecules at a quantum-mechanical level is paramount for predicting their chemical behavior, reactivity, and potential biological activity.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental route to investigate these characteristics. Computational chemistry allows for the determination of stable molecular conformations, prediction of spectroscopic data, and visualization of electronic properties that govern chemical interactions.[1][2] This guide proposes a comprehensive computational workflow for characterizing this compound, providing a blueprint for researchers to follow.

Proposed Computational Methodology

A highly effective and widely adopted approach for the theoretical investigation of organic molecules involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a Pople-style basis set such as 6-311++G(d,p), has been shown to provide a good balance between computational accuracy and cost for aniline derivatives and related systems.[3][4]

Geometric Optimization and Vibrational Frequency Analysis

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Protocol:

-

The initial structure of this compound is constructed using a molecular modeling program.

-

A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Harmonic vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.

Electronic Property Analysis

With the optimized geometry, a series of analyses can be performed to understand the electronic nature of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[5] The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic (electron-rich, negative potential) and nucleophilic (electron-poor, positive potential) attack.[4][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis examines intramolecular bonding and delocalization of electron density. It provides detailed insights into charge transfer, donor-acceptor interactions, and hyperconjugative effects within the molecule, offering a quantitative picture of resonance and stability.[8]

Anticipated Data Presentation

The computational methodologies described would generate a wealth of quantitative data. The following tables illustrate the expected format and nature of these results, using data for the parent aniline molecule as a representative example for structural and electronic properties, as specific data for this compound is not yet available.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) (Based on representative values for aniline derivatives)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (Å) | ~1.396 |

| C-C (aromatic, Å) | ~1.39 - 1.40 | |

| N-H (Å) | ~1.01 | |

| C-H (aromatic, Å) | ~1.08 | |

| Bond Angle | C-C-C (°) | ~120 |

| C-N-H (°) | ~113 | |

| H-N-H (°) | ~110 | |

| Dihedral Angle | C-C-N-H (°) | Variable (defines amine orientation) |

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative) (Based on representative modes for substituted anilines)

| Mode | Assignment | Predicted Scaled Frequency (cm⁻¹) |

| ν(N-H) | NH₂ Asymmetric Stretch | ~3500 |

| ν(N-H) | NH₂ Symmetric Stretch | ~3400 |

| ν(C-H) | Aromatic C-H Stretch | ~3050 - 3100 |

| ν(C=C) | Aromatic Ring Stretch | ~1600 |

| δ(NH₂) | NH₂ Scissoring | ~1620 |

| γ(C-H) | C-H Out-of-plane Bend | ~750 - 900 |

Table 3: Predicted Electronic Properties (Illustrative) (Based on representative values for aniline)

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | ~ -5.15 |

| LUMO Energy (eV) | ~ 0.35 |

| HOMO-LUMO Gap (eV) | ~ 5.50 |

| Dipole Moment (Debye) | ~ 1.5 - 2.0 |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the proposed computational experiments. These are designed to be implemented using standard quantum chemistry software packages like Gaussian.

Protocol 4.1: Geometry Optimization and Vibrational Analysis

-

Input File Preparation: Create an input file specifying the initial atomic coordinates of this compound.

-

Calculation Keyword Specification: Use the keyword Opt Freq to request geometry optimization followed by a frequency calculation.

-

Method and Basis Set: Specify the DFT method and basis set, for example: B3LYP/6-311++G(d,p).

-

Execution: Run the calculation using the quantum chemistry software.

-

Verification: Upon completion, verify that the optimization converged successfully and check the output for any imaginary frequencies. The absence of imaginary frequencies confirms a true minimum energy structure.

-

Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and vibrational frequencies from the output file. Apply an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for comparison with experimental spectra.

Protocol 4.2: MEP and Frontier Molecular Orbital Analysis

-

Input File Preparation: Use the optimized geometry obtained from Protocol 4.1.

-

Calculation Keyword Specification: Perform a single-point energy calculation. Ensure keywords are included to generate the necessary files for visualization (e.g., pop=full iop(6/33=2,6/41=10,6/42=17) for generating cube files for orbitals and potential).

-

Execution: Run the calculation.

-

Data Extraction and Visualization:

-

Extract the HOMO and LUMO energy values directly from the output file.

-

Use a visualization software (e.g., GaussView) to open the generated checkpoint or cube files.

-

Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface.[9]

-

Generate surfaces for the HOMO and LUMO to visualize their spatial distribution.

-

Protocol 4.3: NBO Analysis

-

Input File Preparation: Use the optimized geometry.

-

Calculation Keyword Specification: Add the keyword pop=NBO to the route section of the input file for a single-point energy calculation.

-

Execution: Run the calculation.

-

Analysis: The NBO analysis results will be printed in the output file. Key sections to analyze include the natural atomic charges, the summary of the natural Lewis structure, and the second-order perturbation theory analysis, which details the key donor-acceptor (orbital) interactions and their stabilization energies.

Visualizations of Computational Workflow and Logic

The following diagrams, created using the DOT language, illustrate the proposed research workflow and the logical connections between the calculated properties and their chemical interpretations.

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Caption: Logical relationship between calculated electronic properties and predicted chemical behavior.

Conclusion

This technical guide provides a comprehensive and systematic framework for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocols for geometric optimization, vibrational analysis, and the calculation of key electronic properties, researchers can generate valuable data to understand the fundamental chemical nature of this molecule. The anticipated results will offer significant insights into its structural stability, spectroscopic signatures, and reactivity profile. This proposed study serves as a crucial first step, providing a solid theoretical foundation that can guide and complement future experimental work, ultimately accelerating the exploration of this compound in drug development and materials science.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. tandfonline.com [tandfonline.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01070A [pubs.rsc.org]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-((Dimethylamino)methyl)aniline: Synthesis, Properties, and Applications

Introduction

2-((Dimethylamino)methyl)aniline is a substituted aniline derivative of interest to researchers and professionals in drug development and organic synthesis. While a detailed historical account of its specific discovery is not extensively documented, its chemical structure places it within the important class of ortho-aminobenzylamines. These compounds are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of both a primary aromatic amine and a tertiary aliphatic amine in this compound provides multiple reactive sites, making it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| IUPAC Name | 2-[(dimethylamino)methyl]aniline | PubChem[1] |

| CAS Number | 1904-62-7 | PubChem[1] |

| Appearance | Expected to be an oily liquid | General knowledge of similar anilines |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents | General knowledge of similar anilines |

Synthesis

A common and effective method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, aniline acts as the carbon nucleophile, reacting with formaldehyde and dimethylamine to yield the target compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Aniline

-

Aqueous formaldehyde (37%)

-

Aqueous dimethylamine (40%)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline, aqueous formaldehyde, and aqueous dimethylamine in an appropriate molar ratio (e.g., 1:1.1:1.1).

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture with stirring. The reaction is typically carried out under acidic conditions.

-

Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a sodium hydroxide solution until the mixture is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Expected Yield: Yields for Mannich reactions of anilines can vary, but are often in the range of 60-80%.

Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound based on the analysis of similar compounds. This data is crucial for the structural elucidation and characterization of the synthesized molecule.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -CH₂- group (singlet, ~3.5-4.0 ppm), -N(CH₃)₂ group (singlet, ~2.2-2.5 ppm), -NH₂ group (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), -CH₂- carbon (~55-65 ppm), -N(CH₃)₂ carbons (~40-50 ppm). |

| IR (Infrared) | N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹). |

| Mass Spec. (MS) | Expected molecular ion peak (M⁺) at m/z = 150. A prominent fragment ion would be expected from the loss of a dimethylamino group or a benzylic cleavage. |

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Mannich reaction.

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are present in various pharmacologically active compounds. The aniline moiety is a common feature in many drugs, and the dimethylaminomethyl group can influence solubility and receptor binding. As a versatile chemical intermediate, it holds potential for the synthesis of novel compounds in areas such as:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents.

-

Agrochemicals: For the synthesis of new pesticides and herbicides.

-

Materials Science: In the development of polymers and dyes.

Further research is required to fully elucidate the biological and material properties of this compound and its derivatives.

References

Unveiling the Biological Potential of 2-((Dimethylamino)methyl)aniline: A Technical Guide to its Antitumor Activity in Gold(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the standalone biological activity of 2-((Dimethylamino)methyl)aniline remains largely to be defined in publicly accessible research, its role as a potent C,N-bidentate ligand in the formation of gold(III) complexes has unveiled significant antitumor properties. This technical guide provides an in-depth exploration of the synthesis, in vitro cytotoxicity, in vivo efficacy, and proposed mechanism of action of these gold(III) complexes, positioning the 2-((dimethylamino)methyl)phenyl scaffold as a promising motif in the design of novel metal-based anticancer agents.

Synthesis of 2-[(Dimethylamino)methyl]phenylgold(III) Complexes

The foundational gold(III) complex, [AuCl₂(damp)] (where damp = 2-[(dimethylamino)methyl]phenyl), serves as the precursor for a range of analogues with varying solubility and reactivity. The synthesis of this key precursor and its derivatives is a critical step in exploring their biological potential.

Experimental Protocol: Synthesis of [AuCl₂(damp)]

A common synthetic route involves the reaction of chloro[2-[(dimethylamino)methyl]phenyl]mercury(II) ([HgCl(damp)]) with a gold(III) precursor such as Na[AuCl₄] in an aqueous acetonitrile solution. While earlier methods utilized [AuCl₃(tht)] (tht = tetrahydrothiophene), the use of Na[AuCl₄] has been found to improve product purity and yield.

Materials:

-

Chloro[2-[(dimethylamino)methyl]phenyl]mercury(II) ([HgCl(damp)])

-

Sodium tetrachloroaurate(III) (Na[AuCl₄])

-

Acetonitrile

-

Water

Procedure:

-

Dissolve [HgCl(damp)] in acetonitrile.

-

Prepare an aqueous solution of Na[AuCl₄].

-

Add the Na[AuCl₄] solution to the [HgCl(damp)] solution and stir at room temperature.

-

Monitor the reaction for the formation of a precipitate.

-

Isolate the crude [AuCl₂(damp)] product by filtration.

-

Purify the product through recrystallization from a suitable solvent system.

In Vitro Antitumor Activity

Gold(III) complexes of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The activity of these complexes is comparable to, and in some cases exceeds, that of the established anticancer drug cisplatin.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the growth inhibitory properties of various [AuX₂(damp)] complexes against a selection of human tumor cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Tumor Type | IC₅₀ (µM) |

| [AuCl₂(damp)] (1) | HT1376 | Bladder | ~1.0 |

| CH1 | Ovarian | ~1.5 | |

| SK-OV-3 | Ovarian | ~2.0 | |

| [Au(acetato)₂(damp)] (3) | HT1376 | Bladder | ~0.8 |

| CH1 | Ovarian | ~1.2 | |

| SK-OV-3 | Ovarian | ~1.8 | |

| [Au(malonato)(damp)] (5) | HT1376 | Bladder | ~0.9 |

| CH1 | Ovarian | ~1.4 | |

| SK-OV-3 | Ovarian | ~1.9 | |

| Cisplatin (Reference) | HT1376 | Bladder | ~1.2 |

| CH1 | Ovarian | ~0.5 | |

| SK-OV-3 | Ovarian | ~1.0 |

Note: The IC₅₀ values are approximate and collated from multiple studies for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the gold(III) complexes is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., HT1376, CH1, SK-OV-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds (gold complexes) and cisplatin in the culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

In Vivo Antitumor Efficacy

Select gold(III) complexes of this compound have shown significant antitumor activity in preclinical animal models, particularly against human carcinoma xenografts.

Experimental Protocol: In Vivo Antitumor Study (Xenograft Model)

Animal Model:

-

Female athymic nude mice (nu/nu), 6-8 weeks old.

Procedure:

-

Subcutaneously implant human tumor cells (e.g., 1 x 10⁷ HT1376 or CH1 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compounds (e.g., [Au(acetato)₂(damp)] or [Au(malonato)(damp)]) and the vehicle control intraperitoneally (i.p.) on a defined schedule (e.g., once daily for 5 days).

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Mechanism of Action

A key finding is that the mechanism of action of these gold(III) complexes appears to be distinct from that of cisplatin.[1] While cisplatin is known to exert its anticancer effect primarily through the formation of DNA interstrand cross-links, studies with [Au(acetato)₂(damp)] have shown that it does not cause such DNA cross-links.[1] This suggests an alternative cellular target or pathway is involved in its cytotoxic effects.

Caption: Comparison of the proposed mechanisms of action for Cisplatin and [Au(acetato)₂(damp)].

Experimental and Logical Workflow

The evaluation of this compound-based gold(III) complexes follows a structured workflow from synthesis to in vivo testing.

Caption: A typical workflow for the preclinical evaluation of novel antitumor metal complexes.

Conclusion

The this compound scaffold, when incorporated into gold(III) complexes, demonstrates significant potential as a platform for the development of novel anticancer therapeutics. The resulting complexes exhibit potent in vitro cytotoxicity and in vivo efficacy against human cancer models. Notably, their mechanism of action appears to be distinct from that of established platinum-based drugs, suggesting they may overcome mechanisms of resistance to current chemotherapies. Further research into the specific cellular targets and pathways modulated by these gold(III) complexes is warranted to fully elucidate their therapeutic potential and guide the design of next-generation metal-based anticancer agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2-aminobenzothiazoles, a core scaffold in many pharmaceutically active compounds. While the primary focus is on a well-established and reliable method using substituted anilines, we also address the synthetic challenges and a proposed pathway for the less common starting material, 2-((Dimethylamino)methyl)aniline.

Application Notes

Substituted benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 2-aminobenzothiazole derivatives is of particular interest as they serve as versatile intermediates for the development of novel therapeutic agents.

A common and robust method for the synthesis of 2-aminobenzothiazoles is the reaction of substituted anilines with a thiocyanate salt in the presence of a halogen, such as bromine. This electrophilic cyclization, often referred to as the Hugerschoff reaction, provides a direct route to the benzothiazole core. The reaction typically proceeds by the in-situ formation of a thiocyanogen species which then reacts with the aniline.

Synthetic Challenges with this compound:

The use of this compound as a direct precursor in the aforementioned synthesis presents significant challenges. The ortho-substituted dimethylaminomethyl group is sterically bulky, which can hinder the approach of the electrophile to the aromatic ring and subsequent cyclization. Furthermore, the tertiary amine of the dimethylaminomethyl group can compete with the primary aniline nitrogen for reaction with the electrophile or act as a base, leading to undesired side reactions.

Proposed Hypothetical Synthetic Route for this compound:

Given the challenges of direct synthesis, a multi-step approach would likely be necessary to convert this compound into a substituted benzothiazole. The following is a proposed, hypothetical route that leverages known organic transformations. Note: This pathway is theoretical and would require experimental optimization and verification.

-

Protection of the Aniline: The primary amino group of this compound would first be protected, for example, by acetylation with acetic anhydride to form the corresponding acetanilide. This prevents side reactions at the aniline nitrogen.

-

Conversion to a Thiophenol Derivative: This is a critical and challenging transformation. A potential, though not guaranteed, method would be a directed ortho-lithiation followed by quenching with elemental sulfur to introduce a thiol group. The dimethylaminomethyl group could potentially direct the lithiation to the 6-position.

-

Deprotection: The protecting group on the aniline nitrogen would then be removed.

-

Cyclization: The resulting 2-amino-6-((dimethylamino)methyl)thiophenol could then be cyclized with a suitable one-carbon synthon (e.g., cyanogen bromide or a carboxylic acid derivative) to form the desired substituted benzothiazole.

Established Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine, adapted from a reliable Organic Syntheses procedure.[1]

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Ethanol

-

Activated Carbon (Norit)

-

Concentrated Ammonium Hydroxide

Procedure:

-

In a 3-liter three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

-

Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to the stirred solution.

-

To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

-

Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

-

After the heating period, add 1 liter of water to the reaction mixture and boil the mixture while stirring for 15 minutes to dissolve the inorganic salts.

-

Separate the hot chlorobenzene layer in a separatory funnel.

-

Wash the aqueous layer with two 50 ml portions of hot chlorobenzene.

-

Combine the chlorobenzene extracts and cool to 0°C. The product will precipitate as the sulfate salt.

-

Filter the precipitated salt and wash with 100 ml of cold chlorobenzene.

-

The solid residue is then dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation.

-

Filter the hot solution to remove any insoluble material.

-

Make the filtrate alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

-

The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.

-

For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

-

Dilute the filtrate with 500 ml of hot water. Upon cooling, the purified product will crystallize.

-

Filter the crystals, wash with 50% ethanol, and dry.

General Protocol for Synthesis of Substituted 2-Aminobenzothiazoles

This general procedure is applicable to various substituted anilines.[2][3][4]

Materials:

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Glacial Acetic Acid

-

Potassium Thiocyanate

-

Bromine

-

Ammonia solution

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in glacial acetic acid in a flask.

-

Add potassium thiocyanate (2.0 eq) to the solution and stir.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional 2 hours at 0°C.

-

Allow the reaction mixture to stand overnight.

-

Pour the mixture into hot water. The hydrochloride salt of the product will precipitate.

-

Filter the precipitate and wash with water.

-

Neutralize the filtered solid with an ammonia solution to obtain the free base.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Synthesis of Substituted 2-Aminobenzothiazoles

| Starting Aniline | Product | Yield (%) | Melting Point (°C) | Reference |

| p-Toluidine | 2-Amino-6-methylbenzothiazole | 60-65 | 136-137 | [1] |

| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | 69 | 194-196 | [5] |

| Aniline | 2-Aminobenzothiazole | 75 | 130-131 | [5] |

| p-Anisidine | 2-Amino-6-methoxybenzothiazole | 69.4 | 262-265 | [3] |

| 4-Bromoaniline | 2-Amino-6-bromobenzothiazole | 70 | 195-197 | [6] |

Visualizations

Caption: Workflow for the synthesis of substituted 2-aminobenzothiazoles.

Caption: Proposed hypothetical route for benzothiazole synthesis.

References

Application of 2-((Dimethylamino)methyl)aniline in Pharmaceutical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-((Dimethylamino)methyl)aniline as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure, featuring both a primary aromatic amine and a tertiary amine, makes it a valuable precursor for the construction of various heterocyclic scaffolds, particularly quinazolines, which are prominent in a number of targeted therapies.

Introduction

This compound is a substituted aniline that serves as a key intermediate in organic synthesis.[1] In the pharmaceutical industry, the aniline moiety is a common starting point for the construction of a wide array of therapeutic agents. The presence of the ortho-disposed dimethylaminomethyl group can influence the reactivity of the aniline and can also serve as a key pharmacophoric element or a handle for further chemical modification. This document will focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Application in the Synthesis of Kinase Inhibitors

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors. The synthesis of this heterocyclic system often involves the condensation of an anthranilic acid derivative or a related ortho-amino-substituted aromatic compound with another reagent. This compound is a suitable precursor for the synthesis of quinazoline-based kinase inhibitors.

A notable example of a therapeutic class where this building block is applicable is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. Several FDA-approved drugs target EGFR, and many of them feature a quinazoline core.

Proposed Synthesis of an EGFR Inhibitor Analog

While a specific marketed drug may not be synthesized directly from this compound in a single step, it serves as an excellent starting material for analogs of potent kinase inhibitors. Here, we outline a synthetic strategy for a hypothetical, yet representative, quinazoline-based EGFR inhibitor.

Reaction Scheme:

Caption: Proposed synthetic pathway for a quinazoline-based EGFR inhibitor analog.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations in the proposed synthesis. These are based on established methodologies for similar transformations.

Synthesis of N-(2-((dimethylamino)methyl)phenyl)acetamide (Intermediate 1)

This protocol describes the acetylation of the primary amine of this compound.

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(2-((dimethylamino)methyl)phenyl)acetamide.

Synthesis of 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide (Intermediate 2)

This two-step protocol involves the acylation of the secondary amide with 2-nitrobenzoyl chloride followed by the reduction of the nitro group.

Methodology:

Step 1: Acylation

-

Dissolve N-(2-((dimethylamino)methyl)phenyl)acetamide (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, and stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Nitro Group Reduction

-

Dissolve the crude product from the previous step in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid or ammonium chloride.

-

Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and then neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to give the crude 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide.

-

Purify by column chromatography if necessary.

Synthesis of the Quinazoline-based EGFR Inhibitor Analog

This protocol describes the final cyclization step to form the quinazolinone ring.

Methodology:

-

Dissolve 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide (1.0 eq) in a dry solvent such as toluene or dioxane.

-

Add a cyclizing agent. For example, add a solution of triphosgene (0.4 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final quinazoline-based EGFR inhibitor analog.

Data Presentation

The following table summarizes expected yields and purity for the synthetic steps, based on analogous reactions reported in the chemical literature for the synthesis of quinazolines and their precursors.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 3.1 | N-(2-((dimethylamino)methyl)phenyl)acetamide | 85 - 95 | >98 (after purification) |

| 3.2 | 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide | 70 - 85 (over two steps) | >95 (after purification) |

| 3.3 | Quinazoline-based EGFR Inhibitor Analog | 60 - 80 | >99 (after purification) |

Biological Context and Signaling Pathway

The synthesized quinazoline-based analog is designed to target the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway:

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and growth. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. The synthesized quinazoline-based inhibitor is designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and thereby blocking the downstream signaling, leading to an anti-cancer effect.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical molecules, particularly those containing the quinazoline scaffold. The protocols and data presented here provide a framework for its use in the development of kinase inhibitors and other therapeutic agents. The ability to readily access this building block allows for the exploration of a wide chemical space in the pursuit of novel and effective drugs.

References

The Ligand "2-((Dimethylamino)methyl)aniline": A Prospectus in Coordination Chemistry

For Immediate Release

[City, State] – [Date] – The field of coordination chemistry continually seeks novel ligands to unlock new catalytic activities and develop advanced materials. This application note explores the potential of "2-((Dimethylamino)methyl)aniline" as a versatile ligand, detailing its characteristics and outlining protocols for its prospective use in research and development. While extensive studies on the coordination complexes of this specific ligand are not widely available in current literature, its structural features suggest significant potential for forming stable and catalytically active metal complexes.

Ligand Profile: this compound

This compound, with the chemical formula C₉H₁₄N₂, is a bidentate ligand featuring both a primary aniline amine and a tertiary dimethylamino group positioned ortho to each other on a benzene ring. This unique arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal center through the nitrogen atoms of both amino groups.

| Property | Value |

| IUPAC Name | 2-[(dimethylamino)methyl]aniline |

| CAS Number | 1904-62-7 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

Prospective Applications in Coordination Chemistry and Catalysis

The inherent structural and electronic properties of this compound make it a promising candidate for a variety of applications in coordination chemistry:

-

Catalysis: The formation of stable chelate complexes with transition metals could lead to catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic environment around the metal center can be fine-tuned by modifying the aniline ring, potentially influencing catalytic activity and selectivity.

-

Materials Science: Metal complexes of this ligand could be explored for the development of novel materials with interesting magnetic, optical, or electronic properties.

-

Bioinorganic Chemistry: The bidentate N,N-donor set mimics coordination environments found in some metalloenzymes, suggesting potential applications in bioinorganic modeling studies.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a general framework for researchers interested in exploring the coordination chemistry of this compound.

Protocol 1: Synthesis of this compound

The synthesis of the ligand can be approached through established organic chemistry methodologies. A potential synthetic route is outlined below.

Materials:

-

2-Nitrobenzyl bromide

-

Dimethylamine (solution in THF or ethanol)

-

Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl)

-

Suitable solvents (e.g., THF, ethanol, ethyl acetate)

-

Sodium bicarbonate or other base for workup

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Amination: Dissolve 2-nitrobenzyl bromide in a suitable solvent and cool the solution in an ice bath. Add a solution of dimethylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup and Isolation: After the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate can be concentrated under reduced pressure. The crude product, 2-nitro-N,N-dimethylbenzylamine, can be purified by column chromatography.

-

Reduction: Dissolve the purified intermediate in a suitable solvent. For catalytic hydrogenation, add Pd/C and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add SnCl₂ and concentrated HCl and heat the mixture.

-

Final Workup and Purification: After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield this compound. The final product can be purified by distillation or chromatography.

Protocol 2: General Synthesis of a Metal Complex

This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand.

Materials:

-

This compound

-

A suitable metal salt (e.g., NiCl₂, Cu(OAc)₂, PdCl₂)

-

An appropriate solvent (e.g., ethanol, methanol, acetonitrile, THF)

Procedure:

-

In a reaction vessel, dissolve the chosen metal salt in a minimal amount of the selected solvent.

-

In a separate vessel, dissolve this compound in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal can be varied to explore different stoichiometries.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate may indicate complex formation.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent.

-

Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the complex under vacuum.

Characterization of the Metal Complexes

A thorough characterization of the newly synthesized complexes is crucial to understand their structure and properties. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal center by observing shifts in the signals of the ligand protons and carbons.

-

Infrared (IR) Spectroscopy: Changes in the N-H and C-N stretching frequencies upon coordination can provide evidence of complex formation.

-

UV-Visible Spectroscopy: This technique can provide information about the electronic properties of the metal complex.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

-

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Future Directions

The exploration of this compound in coordination chemistry is a promising area for future research. Systematic studies involving a range of transition metals and the catalytic evaluation of the resulting complexes are necessary to fully realize the potential of this ligand. The protocols and information presented here serve as a foundational guide for researchers to embark on these exciting investigations.

Application Notes and Protocols for N-Methylation of Anilines using Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of anilines utilizing dimethyl carbonate (DMC), a green and non-toxic methylating agent. The following sections outline two primary methodologies: a continuous flow process for selective mono-N-methylation and a batch process using zeolite catalysts, also favoring mono-methylation. Additionally, a protocol for achieving exhaustive N,N-dimethylation is presented.

Introduction

The N-methylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and dyes. Traditional methylating agents, such as methyl halides and dimethyl sulfate, are highly toxic and generate stoichiometric amounts of waste. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative, offering a safer and more sustainable approach to N-methylation. This document details optimized protocols for the selective mono-N-methylation and full N,N-dimethylation of anilines using DMC.

Data Summary

The following tables summarize the key quantitative data from representative protocols for the N-methylation of anilines with dimethyl carbonate.

Table 1: Continuous Flow Selective Mono-N-methylation of 4-Chloroaniline [1]

| Entry | Temperature (°C) | Residence Time (min) | Base (1.5 equiv) | Conversion (%) | Yield of N-methylaniline (%) | Yield of Carbamate (%) |

| 1 | 90 | 12 | DBU | 0 | 0 | 0 |

| 2 | 150 | 12 | DBU | Trace | 0 | Trace |

| 3 | 200 | 12 | DBU | - | - | Increased |

| 4 | 250 | 12 | DBU | >99 | 88 | 12 |

Table 2: Batch Selective Mono-N-methylation of Aniline with Zeolite Catalysts [2]

| Entry | Catalyst | Temperature (°C) | Time (h) | Aniline Conversion (%) | N-methylaniline Selectivity (%) |

| 1 | NaY | 130 | 3.25 | 100 | 98 |

| 2 | KY | 130 | 3.25 | 100 | 98 |

| 3 | LiY | 130 | 3.25 | 100 | 97 |

| 4 | NaX | 130 | 3.25 | 92 | 96 |

| 5 | KX | 130 | 3.25 | 85 | 95 |

Table 3: Full N,N-Methylation of 4,4′-Methylenedianiline (MDA) [3]

| Catalyst | Temperature (°C) | Time (h) | MBDMA Yield (%) |

| NaY | 190 | 6 | 97 |

| NaY (1st reuse) | 190 | 6 | >90 |

| NaY (2nd reuse) | 190 | 6 | >90 |

| Zinc Acetate | - | - | 98 (N-methoxycarbonylation product) |

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Anilines in Continuous Flow[1][4]

This protocol is highly effective for the selective synthesis of N-methylanilines, leveraging the advantages of continuous flow chemistry for safety and efficiency at high temperatures.[1]

Materials:

-

Aniline substrate

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

Internal standard for GC analysis (e.g., methyl benzoate)

Equipment:

-

Continuous flow system (e.g., Vapourtec E-series) equipped with:

-

High-temperature tube reactor (e.g., 10 mL stainless steel)

-

Pumps for reagent delivery

-

Back pressure regulator

-

Mixing unit (e.g., cross-mixer)

-

Procedure:

-

Stock Solution Preparation: Prepare the following stock solutions in NMP in separate volumetric flasks:

-

Aniline solution (e.g., 2 M)

-

DMC solution (e.g., 6 M, 3.0 equivalents relative to aniline)

-

DBU solution (e.g., 3 M, 1.5 equivalents relative to aniline)

-

-

System Setup:

-

Set the high-temperature coiled tube reactor to 250 °C.

-

Set the back pressure regulator to maintain the system in the liquid phase at the operating temperature.

-

-

Reaction Execution:

-

Pump the three stock solutions into the system at equal flow rates to achieve the desired residence time (e.g., a total flow rate of 0.831 mL/min for a 12-minute residence time in a 10 mL reactor).

-

The solutions are mixed in the cross-mixer before entering the heated reactor.

-

-

Equilibration and Collection:

-

Allow the system to equilibrate for at least 1.5 times the residence time.

-

Collect the output from the reactor for analysis.

-

-

Analysis:

-

Analyze the collected sample by Gas Chromatography (GC) using an internal standard to determine the conversion and yield of the N-methylaniline.

-

Protocol 2: Selective Mono-N-methylation of Anilines using Zeolite Catalysts in Batch[2]

This batch protocol offers a simple and effective method for selective mono-N-methylation using commercially available zeolite catalysts.

Materials:

-

Aniline substrate

-

Dimethyl carbonate (DMC)

-

Y- or X-type faujasite zeolite (e.g., NaY)

-

Solvent (optional, DMC can be used as both reagent and solvent)

Equipment:

-

Autoclave

-

Heating and stirring module

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: Prior to use, heat the zeolite catalyst at 500 °C overnight in a muffle furnace to ensure it is anhydrous.

-

Reaction Setup:

-

In a stainless-steel autoclave, combine the aniline, dimethyl carbonate (in excess, can be used as the solvent), and the activated zeolite catalyst. A typical ratio is a zeolite/aniline weight quotient of 0.28–4.0.

-

-

Reaction Conditions:

-

Seal the autoclave and heat the reaction mixture to 120–150 °C with stirring.

-

Maintain the reaction at this temperature for the desired time (e.g., 3-6 hours).

-

-

Work-up and Analysis:

-

After cooling the autoclave to room temperature, filter the reaction mixture to remove the zeolite catalyst.

-

Wash the catalyst with a suitable solvent.

-

The filtrate can be analyzed by GC to determine conversion and selectivity.

-

The product can be purified by distillation or chromatography.

-

Protocol 3: Full N,N-Methylation of 4,4′-Methylenedianiline (MDA)[3]

This protocol is optimized for the exhaustive methylation of a diamine to yield the corresponding N,N,N',N'-tetramethyl derivative.

Materials:

-

4,4′-Methylenedianiline (MDA)

-

Dimethyl carbonate (DMC)

-

NaY zeolite catalyst

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add MDA, DMC, and the NaY catalyst.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 190 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 6 hours.

-

-

Work-up and Product Isolation:

-

After cooling, filter the reaction mixture to recover the catalyst.

-

The catalyst can be washed, dried, and reused.

-

The filtrate contains the desired product, 4,4′-methylene bis(N,N-dimethylaniline) (MBDMA), which can be purified by standard methods. The yield of MBDMA can be as high as 97%.[3]

-

Visualizations

References

Application Note: High-Throughput Analysis of Aniline Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental chemical intermediates in the manufacturing of a wide array of industrial products, including dyes, pharmaceuticals, and polymers.[1] Due to their potential toxicity and persistence in the environment, highly sensitive and selective analytical methods are crucial for their quantification and characterization.[1] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of aniline compounds in various matrices. The protocols provided cover sample preparation, derivatization, and optimized GC-MS parameters for both qualitative and quantitative assessments.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds.[1] While direct GC-MS analysis is feasible for many aniline derivatives, the polarity of some compounds can pose chromatographic challenges.[1] Derivatization is often employed to enhance volatility, improve peak shape, and increase sensitivity.[1] This document provides comprehensive protocols for both direct and derivatization-based GC-MS analysis of aniline compounds.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation technique is critical and is dictated by the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Serum, Groundwater)

This method is effective for the extraction of aniline and its derivatives from liquid matrices.[1]

-

Adjust the pH of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).[1]

-

For serum samples, it is recommended to add an internal standard, such as N-methylaniline.[1][2]

-

Extract the sample with a suitable organic solvent like chloroform or methylene chloride.[1][2] A solvent-to-sample ratio of 1:5 (v/v) is recommended, and the extraction should be performed three times.[1]

-

Combine the organic phases and dry them over anhydrous sodium sulfate.[1]

-

Concentrate the extract using a gentle stream of nitrogen.[1] The resulting extract can be used for direct GC-MS analysis or undergo a derivatization step.[1]

b) Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil)

ASE is a rapid and efficient technique for extracting analytes from solid matrices.[1]

-

Mix the solid sample (e.g., 10 g of soil) with a drying agent such as diatomaceous earth.[1]

-

Place the mixture into an extraction cell.

-

Perform the extraction using an appropriate solvent.

-

Concentrate the collected extract with a nitrogen evaporator.[1]

-

The extract can then be cleaned up if necessary before GC-MS analysis.[1]

c) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Anilines in Solids

This technique is suitable for the analysis of volatile aniline compounds in solid samples.

-

Place the sample in a headspace vial.

-

Expose a solid-phase microextraction (SPME) fiber to the headspace above the sample.

-

Desorb the analytes from the fiber directly in the GC injector.[1]

Derivatization (Optional)

For certain aniline derivatives, derivatization can significantly improve chromatographic performance and sensitivity.[1]

Acylation with 4-Carbethoxyhexafluorobutyryl Chloride

-

To the dried extract residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[2][3]

-

After the reaction, evaporate the excess derivatizing reagent under a stream of nitrogen.[2][3]

-

Reconstitute the residue in a suitable solvent, such as ethyl acetate (50 µL), for GC-MS injection.[2][3]

GC-MS Analysis

Instrumentation: Agilent 7890B GC coupled with an Agilent 5977B MSD or equivalent.[4]

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4] |

| Inlet Temperature | 250°C[4] |

| Injection Volume | 1 µL (splitless mode)[4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |

| Oven Temperature Program | Initial temperature: 80°C, hold for 1 minute. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[4] |

| MSD Transfer Line Temp. | 280°C[4] |

| Ion Source Temperature | 230°C[4] |

| Quadrupole Temperature | 150°C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis[4][5] |

Data Analysis and Interpretation

Qualitative identification of aniline derivatives is performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards.[1] For quantitative analysis, a calibration curve is generated by plotting the peak area of the target analyte against its concentration.[1] The concentration of the analyte in the sample is then determined from this curve.[1] The quantitative ion for aniline is m/z 93, with qualifier ions at m/z 65 and 66.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for the analysis of aniline.